molecular formula C16H25ClN2O3S2 B6674162 N-(6-azaspiro[2.5]octan-2-yl)-2-ethylsulfonyl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride

N-(6-azaspiro[2.5]octan-2-yl)-2-ethylsulfonyl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride

Cat. No.: B6674162
M. Wt: 393.0 g/mol
InChI Key: VWLLUNDBRPIRHG-UHFFFAOYSA-N
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Description

N-(6-azaspiro[2.5]octan-2-yl)-2-ethylsulfonyl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-(6-azaspiro[2.5]octan-2-yl)-2-ethylsulfonyl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S2.ClH/c1-2-23(20,21)12-15(19)18(10-13-3-8-22-11-13)14-9-16(14)4-6-17-7-5-16;/h3,8,11,14,17H,2,4-7,9-10,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLLUNDBRPIRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC(=O)N(CC1=CSC=C1)C2CC23CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-azaspiro[2.5]octan-2-yl)-2-ethylsulfonyl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable amine and a cyclic ketone.

    Introduction of the ethylsulfonyl group: This step involves the reaction of the spirocyclic intermediate with an ethylsulfonyl chloride under basic conditions.

    Attachment of the thiophen-3-ylmethyl group: This is done via a nucleophilic substitution reaction using thiophen-3-ylmethyl chloride.

    Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-azaspiro[2.5]octan-2-yl)-2-ethylsulfonyl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfonyl group or the spirocyclic core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the sulfonyl group or modifications to the spirocyclic core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(6-azaspiro[2.5]octan-2-yl)-2-ethylsulfonyl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(6-azaspiro[2.5]octan-2-yl)-2-ethylsulfonyl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-azaspiro[2.5]octan-2-yl)-2-ethylsulfonylacetamide
  • N-(6-azaspiro[2.5]octan-2-yl)-N-(thiophen-3-ylmethyl)acetamide

Uniqueness

N-(6-azaspiro[2.5]octan-2-yl)-2-ethylsulfonyl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride is unique due to its combination of a spirocyclic core, an ethylsulfonyl group, and a thiophen-3-ylmethyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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